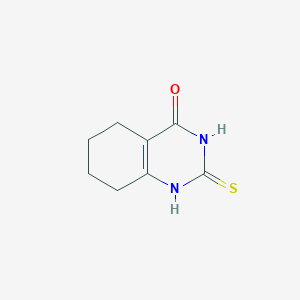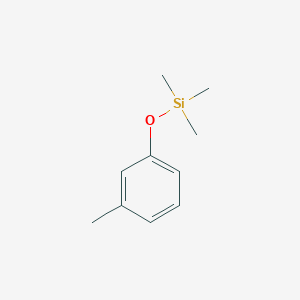
Silane, trimethyl(m-tolyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl(m-tolyloxy)-, also known as TMTS, is a colorless liquid with a strong odor. It is widely used in various fields, including the semiconductor industry, as a source of silicon for thin film deposition. In recent years, TMTS has gained attention in the scientific community for its potential applications in biological and medical research.
Mécanisme D'action
The mechanism of action of Silane, trimethyl(m-tolyloxy)- is not fully understood, but it is believed to involve the reaction of the trimethylsilyl group with various biological molecules. This reaction can lead to changes in the structure and function of these molecules, which can have a variety of effects on biological systems.
Effets Biochimiques Et Physiologiques
Silane, trimethyl(m-tolyloxy)- has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth of various types of cancer cells. Silane, trimethyl(m-tolyloxy)- has also been shown to have anti-inflammatory effects, and to improve insulin sensitivity in diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Silane, trimethyl(m-tolyloxy)- is its versatility, as it can be used as a precursor for a variety of silicon-based materials. Additionally, Silane, trimethyl(m-tolyloxy)- is relatively easy to handle and store, making it a convenient choice for many lab experiments. However, Silane, trimethyl(m-tolyloxy)- can be toxic and flammable, and should be handled with care. Additionally, the mechanism of action of Silane, trimethyl(m-tolyloxy)- is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research involving Silane, trimethyl(m-tolyloxy)-. For example, it could be used as a precursor for the synthesis of new types of silicon-based materials with unique properties. Additionally, Silane, trimethyl(m-tolyloxy)- could be used to investigate the role of silicon in biological systems, and to develop new treatments for diseases such as cancer and diabetes. Further research is needed to fully understand the potential applications of Silane, trimethyl(m-tolyloxy)- in scientific research.
Méthodes De Synthèse
Silane, trimethyl(m-tolyloxy)- can be synthesized through a variety of methods, including the reaction of trimethylchlorosilane with m-cresol in the presence of a catalyst. The resulting product is then purified through distillation and other methods.
Applications De Recherche Scientifique
Silane, trimethyl(m-tolyloxy)- has been shown to have potential applications in a variety of scientific research areas. For example, it has been used as a precursor for the synthesis of silicon nanoparticles, which have potential applications in drug delivery and imaging. Silane, trimethyl(m-tolyloxy)- has also been used as a silicon source for the growth of silicon nanowires, which have potential applications in electronics and energy storage.
Propriétés
Numéro CAS |
17902-31-7 |
|---|---|
Nom du produit |
Silane, trimethyl(m-tolyloxy)- |
Formule moléculaire |
C10H16OSi |
Poids moléculaire |
180.32 g/mol |
Nom IUPAC |
trimethyl-(3-methylphenoxy)silane |
InChI |
InChI=1S/C10H16OSi/c1-9-6-5-7-10(8-9)11-12(2,3)4/h5-8H,1-4H3 |
Clé InChI |
UYBLRZBUAXYZQO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)O[Si](C)(C)C |
SMILES canonique |
CC1=CC(=CC=C1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B96231.png)
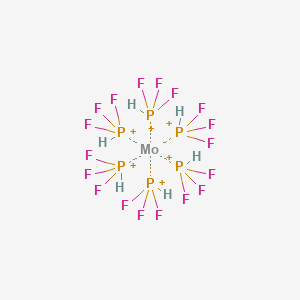
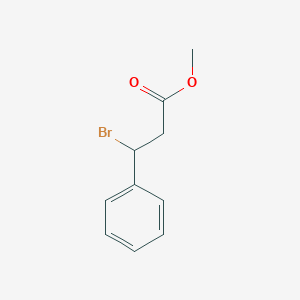
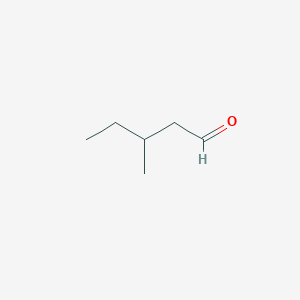
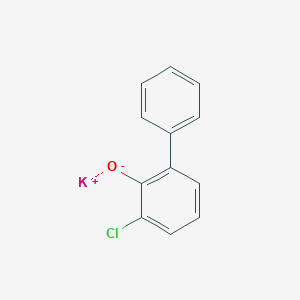
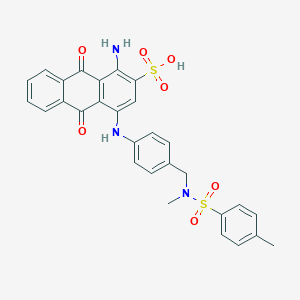
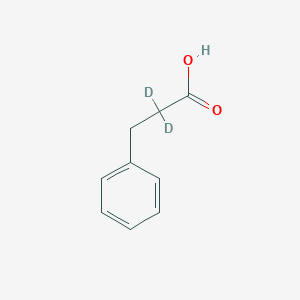
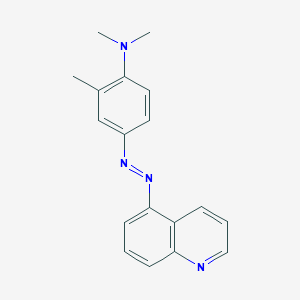
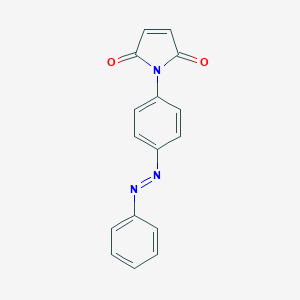
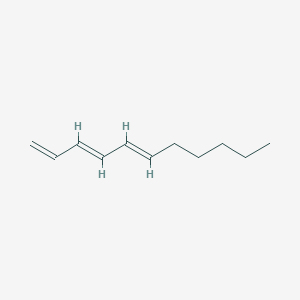

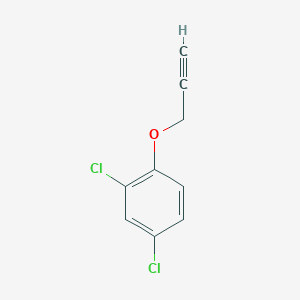
![4-Acetyltetradecahydro-11H-benzo[a]cyclopenta[d]cycloocten-11-one](/img/structure/B96255.png)
